2,5-Bis((4-(4,5-dihydro-1H-imidazol-2-yl)anilino)carbonyl)terephthalic acid
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Overview
Description
2,5-Bis((4-(4,5-dihydro-1H-imidazol-2-yl)anilino)carbonyl)terephthalic acid is a complex organic compound characterized by the presence of imidazole and terephthalic acid moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Bis((4-(4,5-dihydro-1H-imidazol-2-yl)anilino)carbonyl)terephthalic acid typically involves multi-step organic reactions. One common method involves the reaction of terephthalic acid derivatives with 4-(4,5-dihydro-1H-imidazol-2-yl)aniline under specific conditions. The reaction is often carried out in the presence of coupling agents and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
2,5-Bis((4-(4,5-dihydro-1H-imidazol-2-yl)anilino)carbonyl)terephthalic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can lead to the formation of reduced imidazole derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups on the imidazole or terephthalic acid moieties are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium hexacyanoferrate(III) in the presence of a base such as potassium hydroxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Various halogenating agents or nucleophiles under appropriate conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Reduced imidazole derivatives.
Substitution: Substituted imidazole or terephthalic acid derivatives.
Scientific Research Applications
2,5-Bis((4-(4,5-dihydro-1H-imidazol-2-yl)anilino)carbonyl)terephthalic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the development of advanced materials, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of 2,5-Bis((4-(4,5-dihydro-1H-imidazol-2-yl)anilino)carbonyl)terephthalic acid involves its interaction with specific molecular targets and pathways. The imidazole moieties may interact with enzymes or receptors, leading to modulation of biological processes. The terephthalic acid component may contribute to the compound’s overall stability and reactivity.
Comparison with Similar Compounds
Similar Compounds
- 2,5-Bis(1,2,4-triazol-1-yl)terephthalic acid
- 2,5-Bis(4-chlorophenylamino)terephthalic acid
Uniqueness
2,5-Bis((4-(4,5-dihydro-1H-imidazol-2-yl)anilino)carbonyl)terephthalic acid is unique due to the presence of both imidazole and terephthalic acid moieties, which confer distinct chemical and biological properties
Properties
CAS No. |
5306-22-9 |
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Molecular Formula |
C28H24N6O6 |
Molecular Weight |
540.5 g/mol |
IUPAC Name |
2,5-bis[[4-(4,5-dihydro-1H-imidazol-2-yl)phenyl]carbamoyl]terephthalic acid |
InChI |
InChI=1S/C28H24N6O6/c35-25(33-17-5-1-15(2-6-17)23-29-9-10-30-23)19-13-22(28(39)40)20(14-21(19)27(37)38)26(36)34-18-7-3-16(4-8-18)24-31-11-12-32-24/h1-8,13-14H,9-12H2,(H,29,30)(H,31,32)(H,33,35)(H,34,36)(H,37,38)(H,39,40) |
InChI Key |
XYVIUACSGPJNJK-UHFFFAOYSA-N |
Canonical SMILES |
C1CN=C(N1)C2=CC=C(C=C2)NC(=O)C3=CC(=C(C=C3C(=O)O)C(=O)NC4=CC=C(C=C4)C5=NCCN5)C(=O)O |
Origin of Product |
United States |
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